3-Isothiocyanatopropyltriethoxysilane
Overview
Description
3-Isothiocyanatopropyltriethoxysilane:
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Isothiocyanatopropyltriethoxysilane typically involves the reaction of 3-aminopropyltriethoxysilane with thiophosgene in the presence of a base such as triethylamine . The reaction is carried out in an inert atmosphere using tetrahydrofuran as the solvent. The process involves two main stages:
Stage 1: 3-Aminopropyltriethoxysilane is added to a flask containing freshly distilled dry tetrahydrofuran and dry triethylamine under a nitrogen atmosphere at 0°C.
Stage 2: Thiophosgene is added dropwise to the stirring solution at 0°C under a nitrogen atmosphere. The reaction mixture is stirred for an additional 3 hours. The resulting mixture is then allowed to warm to room temperature and filtered. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product, which is further purified by silica gel column chromatography.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
3-Isothiocyanatopropyltriethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group (-N=C=S) can react with nucleophiles such as amines and alcohols to form thiourea and carbamate derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Hydrolysis Conditions: Hydrolysis of the ethoxy groups typically occurs under acidic or basic conditions.
Major Products Formed:
Thiourea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Siloxane Bonds: Formed from the hydrolysis and condensation of ethoxy groups.
Scientific Research Applications
Chemistry:
3-Isothiocyanatopropyltriethoxysilane is used as a coupling agent in the production of composite materials, where it enhances the adhesion between inorganic fillers and organic polymers . It is also used in the synthesis of functionalized silanes and organosilicon polymers .
Biology and Medicine:
In biological research, this compound is used to modify surfaces for the immobilization of biomolecules, such as proteins and nucleic acids, which is essential for biosensor development and diagnostic applications .
Industry:
In the industrial sector, this compound is used in surface treatment applications to improve the adhesion of coatings, adhesives, and sealants to various substrates, including glass, metals, ceramics, and fibers .
Mechanism of Action
The mechanism of action of 3-Isothiocyanatopropyltriethoxysilane involves its ability to form covalent bonds with both organic and inorganic materials. The isothiocyanate group reacts with nucleophiles, such as amines and alcohols, to form stable thiourea and carbamate linkages . The ethoxy groups undergo hydrolysis to form silanols, which can further condense to form siloxane bonds, thereby linking the organic and inorganic phases . This dual reactivity allows the compound to act as an effective coupling agent, enhancing the mechanical and chemical properties of composite materials .
Comparison with Similar Compounds
3-Aminopropyltriethoxysilane: This compound is a precursor in the synthesis of 3-Isothiocyanatopropyltriethoxysilane and also acts as a coupling agent.
3-Isocyanatopropyltriethoxysilane: Similar in structure but contains an isocyanate group (-N=C=O) instead of an isothiocyanate group.
Uniqueness:
This compound is unique due to its isothiocyanate group, which provides distinct reactivity compared to other silanes. This reactivity allows it to form stable thiourea and carbamate linkages, making it particularly useful in applications requiring strong and stable bonds between organic and inorganic materials .
Properties
IUPAC Name |
triethoxy(3-isothiocyanatopropyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3SSi/c1-4-12-16(13-5-2,14-6-3)9-7-8-11-10-15/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIJTLJNEIRZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN=C=S)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207393 | |
Record name | 3-Isothiocyanatopropyltriethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58698-89-8 | |
Record name | 3-Isothiocyanatopropyltriethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058698898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Isothiocyanatopropyltriethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Isothiocyanatopropyltriethoxysilane facilitate the immobilization of biomolecules, and what are the implications of this immobilization in cell biology research?
A1: this compound acts as a coupling agent, enabling the immobilization of biomolecules onto solid surfaces. The ethoxysilane groups of the compound readily react with hydroxyl groups present on materials like silica, forming stable covalent bonds. This creates a surface modified with isothiocyanate groups (-N=C=S). These groups are highly reactive towards primary amines (-NH2), which are abundant in biomolecules like proteins and peptides.
Q2: What are the advantages of using this compound for immobilizing ligands in affinity chromatography?
A2: this compound is a valuable reagent for preparing affinity chromatography columns due to its versatility and efficiency in ligand immobilization. The isothiocyanate group reacts specifically with primary amines under mild conditions, ensuring minimal impact on the structure and activity of the immobilized ligand. [] This specificity is crucial for maintaining the selectivity of the affinity column, allowing for the efficient purification of target molecules.
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